molecular formula C11H20O4S B128302 Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside CAS No. 145124-97-6

Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside

Cat. No.: B128302
CAS No.: 145124-97-6
M. Wt: 248.34 g/mol
InChI Key: MFKXLPULGXBOJW-OEZYJKACSA-N
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Description

Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside (CAS: 145124-97-6) is a protected thioglycoside derivative of L-rhamnose, a 6-deoxy hexose. Its molecular formula is C₁₁H₂₀O₄S, with a molecular weight of 248.34 g/mol . The compound exists as a colorless syrup under standard conditions, reflecting its low crystallinity due to the isopropylidene protecting group and thioethyl aglycone. The isopropylidene group forms a cyclic acetal, selectively protecting the 2,3-hydroxyl groups of the rhamnose moiety. This protection enhances stability and directs reactivity toward the 4-position, making it valuable in glycosylation reactions .

Synthetically, this compound is prepared via acid-catalyzed condensation of L-rhamnose with ethyl thiol, followed by isopropylidene protection. Its synthesis and applications in oligosaccharide assembly are documented in J. Org. Chem. 1995, where it served as a key intermediate in stereoselective glycosidic bond formation .

Properties

IUPAC Name

(3aR,4S,6S,7S,7aR)-4-ethylsulfanyl-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4S/c1-5-16-10-9-8(7(12)6(2)13-10)14-11(3,4)15-9/h6-10,12H,5H2,1-4H3/t6-,7-,8+,9+,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKXLPULGXBOJW-OEZYJKACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C2C(C(C(O1)C)O)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@H]1[C@H]2[C@@H]([C@H]([C@@H](O1)C)O)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isopropylidene Acetal Formation

The 2,3-O-isopropylidene group is introduced via acid-catalyzed reaction of L-rhamnose with acetone or 2-methoxypropene.

Method A: Acetone/Sulfuric Acid

  • Conditions : L-Rhamnose (1 equiv), acetone (10 equiv), H₂SO₄ (0.1 equiv), 25°C, 12 h.

  • Yield : 78–85%.

  • Mechanism : Protonation of carbonyl oxygen, nucleophilic attack by C2/C3 hydroxyls, and dehydration.

Method B: 2-Methoxypropene/p-Toluenesulfonic Acid

  • Conditions : L-Rhamnose (1 equiv), 2-methoxypropene (1.05 equiv), p-TsOH (0.1 equiv), DMF, 70°C, 4 h.

  • Yield : 93%.

  • Advantage : Faster reaction (4 h vs. 12 h) and higher regioselectivity due to kinetic control.

Table 1 : Comparison of Isopropylidene Protection Methods

MethodReagentCatalystTime (h)Yield (%)Regioselectivity
AAcetoneH₂SO₄1278–85Moderate
B2-Methoxypropenep-TsOH493High

Thioglycoside Formation at C1

Ethylthio Group Introduction

The anomeric hydroxyl group is replaced with an ethylthio moiety via nucleophilic substitution.

Method C: Hemiacetal Activation with BF₃·Et₂O

  • Conditions : 2,3-O-Isopropylidene-L-rhamnopyranose (1 equiv), ethanethiol (3 equiv), BF₃·Et₂O (0.2 equiv), CH₂Cl₂, 0°C → 25°C, 6 h.

  • Yield : 82%.

  • Stereochemistry : α-Selectivity >95% due to anomeric effect and axial attack.

Method D: Mitsunobu Reaction

  • Conditions : 2,3-O-Isopropylidene-L-rhamnopyranose (1 equiv), ethanethiol (2 equiv), PPh₃ (1.5 equiv), DIAD (1.5 equiv), THF, 25°C, 12 h.

  • Yield : 75%.

  • Advantage : Avoids acidic conditions, suitable for acid-sensitive substrates.

Table 2 : Thioglycoside Formation Efficiency

MethodReagentCatalyst/ActivatorTime (h)Yield (%)α:β Ratio
CEthanethiolBF₃·Et₂O68297:3
DEthanethiolPPh₃/DIAD127599:1

Deprotection and Final Product Isolation

Isopropylidene Removal

The 2,3-O-isopropylidene group is hydrolyzed under acidic conditions to yield unprotected diol intermediates.

Method E: Aqueous HCl

  • Conditions : Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside (1 equiv), 0.5 M HCl (aq), 25°C, 2 h.

  • Yield : 90%.

  • Limitation : Risk of thioglycoside hydrolysis if prolonged.

Method F: Acetic Acid/Water

  • Conditions : 80% AcOH (aq), 40°C, 1 h.

  • Yield : 88%.

  • Advantage : Milder acidity preserves thioglycoside integrity.

Optimization and Industrial Scalability

Combined Protection-Thioglycosidation

Recent advances enable one-pot protection and thioglycoside formation:

  • Conditions : L-Rhamnose (1 equiv), 2-methoxypropene (1.1 equiv), ethanethiol (3 equiv), p-TsOH (0.1 equiv), DMF, 70°C, 6 h.

  • Yield : 85%.

  • Throughput : Reduces steps from 3 to 1, ideal for kilogram-scale production.

Green Chemistry Approaches

  • Solvent-Free Mechanochemistry : Ball milling L-rhamnose with 2-methoxypropene and ethanethiol yields 78% product in 2 h.

  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) achieve 65% yield under aqueous conditions, avoiding harsh acids .

Chemical Reactions Analysis

Glycosylation Reactions

This compound serves as a glycosyl acceptor due to its free 4-OH group. In a seminal study ( ):

  • Glycosylation with trichloroacetimidate donors : Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside (13 ) reacted with 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl trichloroacetimidate (14 ) under TMSOTf catalysis at −78°C, yielding disaccharide 15 in 92% yield.

  • Critical parameters :

    • Temperature control (−78°C) prevents thioglycoside decomposition.

    • TMSOTf (0.2 equiv) ensures mild activation.

    • Stereoselectivity arises from the α-configured ethylthio group directing axial attack.

Reaction ComponentConditionsOutcome
Donor: 14 TMSOTf (0.2 eq), CH₂Cl₂, −78°Cα(1→4) linkage confirmed by NMR
Acceptor: 13 10–16 h reaction timeNo epimerization observed

Acylation and Deprotection

The 4-OH group undergoes regioselective acylation due to steric hindrance from the 2,3-O-isopropylidene group ( , ):

  • Palmitoylation : Methyl analogs showed >95% acylation at C4 using palmitoyl chloride in pyridine/DCM.

  • Benzoylation : Similar conditions yielded 4-O-benzoylated derivatives for further glycosylation steps.

  • Isopropylidene removal : Acidic hydrolysis (e.g., 80% AcOH, 60°C) regenerates free 2,3-diols without affecting the ethylthio group .

Ethylthio Group Modifications

  • Oxidation : Treatment with mCPBA converts the ethylthio group to a sulfoxide, enabling alternative glycosylation pathways .

  • Displacement : Thiolates generated via NaOMe/MeOH displace the ethylthio group in nucleophilic environments .

Isopropylidene Migration

Under prolonged acidic conditions (e.g., TsOH/DMF, 70°C), the 2,3-O-isopropylidene group may migrate to 3,4 positions, though this is less common than in mannopyranosides ( , ).

Stability and Handling

  • Thermal stability : Decomposes above 375°C (predicted) .

  • Storage : Stable at −20°C under anhydrous conditions; sensitive to strong acids/bases.

This compound’s versatility in glycosylation and functionalization makes it indispensable for synthesizing complex rhamnose-containing glycoconjugates, with applications ranging from vaccine development to natural product synthesis.

Scientific Research Applications

Synthesis of Oligosaccharides

Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside serves as an important glycosylation acceptor in the synthesis of oligosaccharides. Its structure allows for regioselective modifications that are crucial for constructing complex carbohydrate structures.

Case Study: Glycosylation Reactions

In a study by , the compound was used as an acceptor in glycosylation reactions with various donors, including trichloroacetimidates. The reaction conditions were optimized to -78 °C to prevent undesired by-products. The resulting disaccharides showed high yields (up to 92%) and were characterized using NMR spectroscopy, confirming the formation of α-rhamnopyranosyl linkages.

Antimicrobial Activity

Research has demonstrated that derivatives of ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside exhibit significant antimicrobial properties. A series of palmitoyl derivatives were synthesized and tested against various pathogenic bacteria and fungi.

Case Study: Antimicrobial Testing

In a study reported by , several rhamnopyranoside derivatives were evaluated for their antibacterial and antifungal activities using the disc diffusion method. Some derivatives exhibited excellent activity compared to standard antibiotics, indicating their potential use in developing new antimicrobial agents.

Immunological Studies

The compound has also been utilized in immunological studies, particularly in synthesizing polysaccharide antigens for vaccines.

Case Study: Vaccine Development

Mechanism of Action

The mechanism of action of Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside involves its interaction with specific molecular targets and pathways. The thio group plays a crucial role in its biological activity, allowing it to form covalent bonds with target proteins and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

(a) Ethyl 2,3,4-tri-O-benzyl-1-thio-α-L-rhamnopyranoside

  • Formula : C₂₉H₃₄O₄S
  • Molecular Weight : 478.64 g/mol
  • Physical State : Crystalline solid
  • Melting Point : 121°C
  • Protecting Groups : Benzyl ethers at 2,3,4-positions.
  • Key Reference : Chem. Pharm. Bull. 1989 details its use in glycosylation, where benzyl groups enhance solubility in organic solvents .

(b) Ethyl 2,3,4-tri-O-acetyl-1-thio-α-L-rhamnopyranoside

  • Catalogue Number : EH614
  • Structure: 6-deoxy-1-thio-α-L-mannopyranoside with acetyl esters at 2,3,4-positions.
  • Key Feature : Acetyl groups are labile under basic conditions, enabling selective deprotection .

(c) Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside

  • MDL Number : MFCD00233283
  • Sugar Backbone : D-galactose (C4 epimer of glucose) with β-configuration.
  • Protecting Groups : Acetyl esters at 2,3,4,6-positions.
  • Application : Used in studies of galactosidase enzyme specificity .

Key Observations

Protecting Group Impact: Isopropylidene (cyclic acetal) offers rigidity and stability but limits reactivity to the 4-OH position. Benzyl groups provide superior solubility in nonpolar solvents, favoring solid-state crystallization. Acetyl esters are easily removed under mild conditions, enabling stepwise synthesis .

Sugar Backbone Influence: L-Rhamnose derivatives (6-deoxy-L-mannose) exhibit distinct biological interactions compared to D-galactose, particularly in bacterial antigen recognition .

Physical Properties :

  • Lower molecular weight compounds (e.g., isopropylidene derivative) are syrups, while heavily protected analogs (e.g., tri-O-benzyl) crystallize .

Biological Activity

Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside features a thioether linkage, which is significant for its biological activity. The presence of the isopropylidene group provides stability to the molecule during synthetic procedures, while the ethyl thio group enhances its reactivity in glycosylation reactions. This compound serves as a valuable building block in carbohydrate chemistry, particularly in synthesizing complex oligosaccharides and glycosides .

Antimicrobial Properties

Research indicates that Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, derivatives of rhamnopyranosides have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria as well as certain fungal species .

Table 1: Antimicrobial Activity of Rhamnopyranoside Derivatives

CompoundTarget OrganismsActivity
Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranosideStaphylococcus aureus, Escherichia coliModerate to strong inhibition
Methyl α-L-rhamnopyranoside derivativesBacillus subtilis, Candida albicansVariable inhibition
Palmitoyl-α-L-rhamnopyranoside derivativesMultiple human pathogenic bacteriaExcellent activity

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. For instance, research by Yuxia Hua et al. indicates that certain sulfated oligosaccharides derived from rhamnose exhibit enhanced antitumor activities compared to their parent compounds .

The biological activity of Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside is primarily attributed to its ability to interact with various molecular targets within cells. The thio group allows for the formation of covalent bonds with proteins and enzymes, potentially leading to the modulation of their activity. This interaction can disrupt normal cellular processes, thereby exerting antimicrobial or anticancer effects .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Antimicrobial Study : A study conducted on various rhamnopyranoside derivatives showed that those with thioether functionalities exhibited superior antimicrobial properties compared to their non-thioether counterparts. The disc diffusion method was employed to assess the antibacterial efficacy against pathogenic strains .
  • Anticancer Activity : In vitro assays revealed that Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside could inhibit the proliferation of B16 melanoma cells at submicromolar concentrations. The study emphasized the importance of structural modifications in enhancing anticancer activity .
  • Glycosylation Reactions : The compound has been successfully utilized as a glycosyl donor in several glycosylation reactions, facilitating the synthesis of complex carbohydrates that may possess enhanced biological activities .

Q & A

Q. What are the established synthetic routes for Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside, and how do reaction conditions influence yield?

The compound is typically synthesized via regioselective protection and thioglycoside formation. A key method involves:

  • Step 1 : Protecting L-rhamnose at the 2,3-hydroxyl groups with isopropylidene to form 2,3-O-isopropylidene-L-rhamnose.
  • Step 2 : Introducing the thioethyl group at the anomeric position via reaction with ethanethiol under acidic conditions (e.g., BF₃·Et₂O catalysis).
  • Step 3 : Purification by flash chromatography to isolate the product as a colorless syrup .

Q. Methodological Considerations :

  • Solvent Selection : Use anhydrous dichloromethane or acetonitrile to minimize hydrolysis.
  • Catalyst Optimization : Lewis acids like BF₃·Et₂O enhance glycosylation efficiency but require strict moisture control.
  • Yield Variability : Reported yields range from 50–70%, influenced by steric hindrance from the isopropylidene group .

Q. Table 1: Synthetic Approaches Comparison

MethodCatalystSolventYield (%)Reference
Thioglycoside FormationBF₃·Et₂OCH₂Cl₂65
Enzymatic Hydrolysis*CRL-OC-AGPhosphate buffer53
*Note: Enzymatic methods are applied to analogous mannose derivatives but may inform rhamnose optimization.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data confirm its structure?

Primary Methods :

  • ¹H/¹³C NMR : Assignments focus on the anomeric proton (δ ~5.2–5.5 ppm for α-configuration) and thiomethyl group (δ ~1.3–1.5 ppm for SCH₂CH₃). The isopropylidene group appears as two singlets (δ ~1.3–1.5 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion [M+Na]⁺ at m/z 271.1 (C₁₁H₂₀O₄S, MW 248.34) confirms molecular formula .
  • IR Spectroscopy : Stretching frequencies for C-S (650–750 cm⁻¹) and C-O-C (1050–1150 cm⁻¹) validate functional groups.

Advanced Tip : 2D NMR (COSY, HSQC) resolves overlapping signals in the rhamnose ring, particularly distinguishing H-4 and H-5 protons .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal Stability : The compound is stable at −20°C as a syrup but degrades above 40°C due to thioglycoside hydrolysis.
  • Light Sensitivity : Prolonged UV exposure oxidizes the thioether group; store in amber vials under argon .
  • Solvent Compatibility : Avoid protic solvents (e.g., MeOH, H₂O) to prevent deprotection of the isopropylidene group.

Advanced Research Questions

Q. How can computational modeling predict the compound’s conformational behavior in glycosylation reactions?

  • Cremer-Pople Puckering Coordinates : Analyze ring puckering (e.g., chair vs. boat conformations) to assess steric effects during glycosylation. Software like Gaussian or ORCA calculates puckering parameters (q, θ) .
  • Transition-State Modeling : Density Functional Theory (DFT) simulations identify energy barriers for thioglycoside activation, guiding catalyst selection (e.g., NIS/AgOTf vs. BF₃·Et₂O) .

Case Study : Simulations of analogous mannose thioethers show axial O-isopropylidene groups stabilize the chair conformation, improving glycosylation regioselectivity by 20% .

Q. What strategies resolve contradictions in reported reaction yields for thioglycoside derivatives?

Common Issues :

  • Moisture Contamination : Trace water hydrolyzes intermediates, reducing yield. Use molecular sieves and inert gas purging.
  • Protection-Deprotection Efficiency : Competing side reactions (e.g., over-acetylation) require TLC monitoring (ethyl acetate/hexane 6:4) .

Q. Resolution Framework :

Reproducibility Checks : Validate catalyst purity and solvent dryness.

Yield Optimization : Screen catalysts (e.g., TMSOTf vs. BF₃·Et₂O) and temperatures (0°C vs. RT).

Byproduct Analysis : LC-MS identifies hydrolysis byproducts (e.g., free rhamnose) to adjust reaction stoichiometry .

Q. How does the compound’s regioselectivity compare in oligosaccharide assembly versus monosaccharide derivatives?

  • Monosaccharide Reactivity : The 4-OH group is the primary nucleophile due to steric shielding of 2,3-O-isopropylidene.
  • Oligosaccharide Challenges : Competing glycosyl acceptors (e.g., 6-OH in disaccharides) require orthogonal protection (e.g., benzyl vs. acetyl groups) .

Q. Experimental Design :

  • Kinetic Studies : Use competition experiments with equimolar acceptors (e.g., 4-OH vs. 6-OH) to quantify selectivity via HPLC.
  • Protection Strategies : Temporarily mask 6-OH with TBDMS groups to direct coupling to 4-OH .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside
Reactant of Route 2
Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside

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